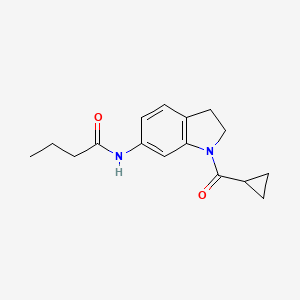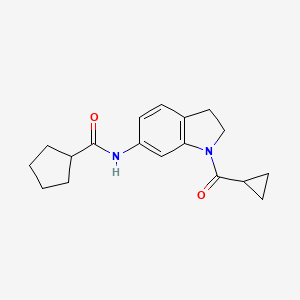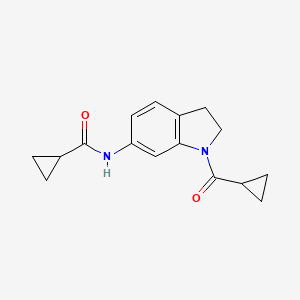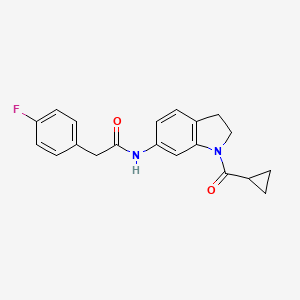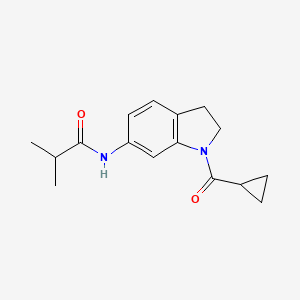
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide (N-CCIP), also known as 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl propanoic acid amide, is an organic compound that has been studied for its potential applications in the fields of medicine and science. N-CCIP is a cyclopropyl derivative of indole, a heterocyclic aromatic compound with a five-membered ring structure. N-CCIP has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 can lead to a decrease in inflammation and pain. N-CCIP has also been studied for its potential as an anti-cancer agent, as well as its ability to reduce the symptoms of Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
N-CCIP has been studied for its potential applications in the fields of medicine and science. In particular, N-CCIP has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 can lead to a decrease in inflammation and pain. N-CCIP has also been studied for its potential as an anti-cancer agent, as well as its ability to reduce the symptoms of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-CCIP is not fully understood. However, it is believed that N-CCIP binds to the active site of COX-2, preventing the enzyme from catalyzing the production of prostaglandins and other inflammatory mediators. This inhibition of COX-2 leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
N-CCIP has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 leads to a decrease in inflammation and pain. N-CCIP has also been studied for its potential as an anti-cancer agent, as well as its ability to reduce the symptoms of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-CCIP in laboratory experiments is its ability to inhibit the activity of COX-2. This can be beneficial in experiments that require the inhibition of this enzyme, such as those studying the effects of inflammation and pain. However, N-CCIP is not always the most suitable choice for experiments requiring the inhibition of COX-2. Other compounds, such as ibuprofen, may be more effective in certain cases.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of N-CCIP and its potential applications. In particular, more research is needed to determine the efficacy of N-CCIP in the treatment of various diseases and conditions, as well as its potential side effects. Additionally, more research is needed to develop new synthesis methods for N-CCIP and to improve existing methods. Finally, further research is needed to explore the potential applications of N-CCIP in other fields, such as drug delivery and biotechnology.
Synthesemethoden
N-CCIP can be synthesized through a number of methods. The most common method involves the reaction of indole with cyclopropanecarbonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces N-CCIP as a white crystalline solid. Other methods of synthesis include the reaction of indole with cyclopropanecarbonyl bromide in the presence of a base, as well as the reaction of indole with cyclopropanecarbonyl iodide in the presence of a base.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-14(18)16-12-6-5-10-7-8-17(13(10)9-12)15(19)11-3-4-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKUTFFWFUUZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


